1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione
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Overview
Description
1-Amino-4-hydroxy-2-(4-isopropylbenzoyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is notable for its unique structure, which includes an amino group, a hydroxy group, and a benzoyl group with an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-(4-isopropylbenzoyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of anthracene derivatives, followed by nitration, reduction, and hydrolysis steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-hydroxy-2-(4-isopropylbenzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinone derivative, while reduction of the amino group may produce an amine derivative.
Scientific Research Applications
1-Amino-4-hydroxy-2-(4-isopropylbenzoyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which 1-Amino-4-hydroxy-2-(4-isopropylbenzoyl)anthracene-9,10-dione exerts its effects involves interactions with various molecular targets. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process. The compound’s photophysical properties are due to transitions between n* and π* orbitals, which are influenced by the presence of the amino and hydroxy groups.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: A simpler derivative of anthracene with similar photophysical properties.
1-Amino-4-hydroxy-9,10-anthraquinone: Shares the amino and hydroxy functional groups but lacks the benzoyl group.
Mitoxantrone: A clinically used anticancer drug with a similar anthracenedione core structure.
Uniqueness
1-Amino-4-hydroxy-2-(4-isopropylbenzoyl)anthracene-9,10-dione is unique due to the presence of the isopropylbenzoyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific applications, such as in the development of advanced materials and therapeutic agents.
Properties
CAS No. |
89868-42-8 |
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Molecular Formula |
C24H19NO4 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(4-propan-2-ylbenzoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C24H19NO4/c1-12(2)13-7-9-14(10-8-13)22(27)17-11-18(26)19-20(21(17)25)24(29)16-6-4-3-5-15(16)23(19)28/h3-12,26H,25H2,1-2H3 |
InChI Key |
LCCMOCQZLBRZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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